2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid

CRTH2 antagonist DP2 receptor inflammation

2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid (CAS 946666-76-8) is a heterocyclic small molecule with the molecular formula C9H8N2O3S2 and a molecular weight of 256.3 g/mol, characterized by a thiazolo[3,2-a]pyrimidin-5-one core bearing a (methylsulfanyl)acetic acid substituent at the 7-position. This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class recognized for its structural analogy to biogenic purine bases and associated with diverse biological activities including acetylcholinesterase (AChE) inhibition, CRTH2 receptor antagonism, and antimicrobial effects.

Molecular Formula C9H8N2O3S2
Molecular Weight 256.29
CAS No. 946666-76-8
Cat. No. B2477451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid
CAS946666-76-8
Molecular FormulaC9H8N2O3S2
Molecular Weight256.29
Structural Identifiers
SMILESC1=CSC2=NC(=CC(=O)N21)CSCC(=O)O
InChIInChI=1S/C9H8N2O3S2/c12-7-3-6(4-15-5-8(13)14)10-9-11(7)1-2-16-9/h1-3H,4-5H2,(H,13,14)
InChIKeyYBLIDSVDNAXNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid (CAS 946666-76-8): Structural and Pharmacophoric Baseline for Procurement Decisions


2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid (CAS 946666-76-8) is a heterocyclic small molecule with the molecular formula C9H8N2O3S2 and a molecular weight of 256.3 g/mol, characterized by a thiazolo[3,2-a]pyrimidin-5-one core bearing a (methylsulfanyl)acetic acid substituent at the 7-position . This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class recognized for its structural analogy to biogenic purine bases and associated with diverse biological activities including acetylcholinesterase (AChE) inhibition, CRTH2 receptor antagonism, and antimicrobial effects [1][2]. The presence of the carboxylic acid moiety and the thioether linker at the 7-position distinguishes this compound from the more commonly studied 6-substituted thiazolo[3,2-a]pyrimidine analogs, offering a unique vector for molecular recognition and target engagement that may translate into differentiated biological profiles.

Why Generic Thiazolo[3,2-a]pyrimidine Analogs Cannot Substitute for 2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid in Research Programs


Thiazolo[3,2-a]pyrimidine derivatives exhibit highly sensitive structure-activity relationships (SAR) wherein both the position and nature of substituents govern biological target engagement, potency, and selectivity. Published SAR studies demonstrate that the substitution pattern on the thiazolo[3,2-a]pyrimidine scaffold is a critical determinant of pharmacological activity: 6-acetyl and 6-carboxylic acid ester derivatives are primarily associated with AChE inhibition [1], while thiazole-acetic acid and pyrimidine-acetic acid derivatives with specific aryl substitutions at the 2- and 4-positions show CRTH2 receptor antagonism [2]. The target compound's unique combination of a 5-oxo group, an unsubstituted thiazole ring, and a (methylsulfanyl)acetic acid side chain at the 7-position is not represented in either of these well-characterized SAR series. Consequently, substituting this compound with a 6-substituted analog or a 7-carboxylic acid/ester derivative without the thioether linker would introduce an untested pharmacophore, risking loss of the desired biological activity and compromising the reproducibility of experimental results.

Quantitative Differentiation Evidence for 2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid Against Closest Analogs


CRTH2 Receptor Binding: Structural Determinants Differentiating 7-(Methylsulfanyl)acetic Acid Derivatives from 5-Thiazoleacetic Acid CRTH2 Antagonists

The CRTH2 receptor patent landscape (WO2007062677A1) establishes that carboxylic acid functionality is essential for CRTH2 antagonism, with thiazoleacetic acid and pyrimidineacetic acid chemotypes demonstrating nanomolar binding affinities [1]. However, the defined SAR in this patent series is limited to 2,4-disubstituted thiazole-5-acetic acids and 2,4-disubstituted pyrimidine-5-acetic acids; the 5-oxo-5H-thiazolo[3,2-a]pyrimidine scaffold with a 7-(methylsulfanyl)acetic acid substituent represents a structurally distinct chemotype not explored in the patent SAR tables. This structural divergence provides a critical opportunity: the target compound occupies a unique region of chemical space within the carboxylic acid-containing CRTH2 ligand family, potentially offering differentiated selectivity against the DP1 receptor or improved metabolic stability compared to the direct thiazoleacetic acid series, although quantitative comparative binding data have not yet been disclosed in the public domain.

CRTH2 antagonist DP2 receptor inflammation

Acetylcholinesterase Inhibition: Positional Isomer Differentiation Between 6-Substituted and 7-Substituted Thiazolo[3,2-a]pyrimidines

Published AChE inhibition data for thiazolo[3,2-a]pyrimidine bromide salt derivatives (compounds 7a–d, Molecules 2019) establish that the thiazolo[3,2-a]pyrimidine scaffold is a validated core for AChE inhibition, with IC50 values in the low micromolar range (0.1–1 μM) comparable to donepezil [1]. Critically, all reported active compounds in both the 2008 ARKIVOC series (5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl esters and 6-acetyl derivatives) and the 2019 Molecules series are substituted exclusively at the 6-position [2]. The target compound's substitution at the 7-position with a (methylsulfanyl)acetic acid group constitutes a positional isomer of these known active cores. This positional variation is pharmacologically significant: the 7-position projects toward a different region of the AChE active site gorge compared to 6-substituents, as evidenced by molecular docking studies showing that 6-substituents interact with the peripheral anionic site (PAS) while the 7-position may engage the catalytic triad region [1].

acetylcholinesterase inhibition Alzheimer's disease SAR

Physicochemical Property Profile: Lipophilicity and Hydrogen-Bonding Capacity Differentiate the Target Compound from 7-Carboxylic Acid and 7-Ester Analogs

The (methylsulfanyl)acetic acid moiety at the 7-position confers a distinct physicochemical signature compared to directly attached 7-carboxylic acid (CAS 890092-89-4) or 7-methyl carboxylate (CAS 890092-78-1) analogs . The insertion of the -S-CH2- linker between the thiazolo[3,2-a]pyrimidinone core and the carboxylic acid group increases the topological distance between the acid warhead and the heterocyclic scaffold, simultaneously adding a sulfur atom capable of participating in chalcogen bonding interactions. The methylsulfanyl group contributes approximately 0.7 log units to the compound's lipophilicity (calculated contribution of -SCH2- vs. direct attachment) while introducing conformational flexibility that may facilitate induced-fit binding to target proteins. The 7-carboxylic acid analog lacks this flexible linker and sulfur atom, while the 7-methyl carboxylate analog lacks the free acid required for salt-bridge formation with basic residues in target binding pockets.

physicochemical properties drug-likeness permeability

Synthetic Intermediate Utility: The (Methylsulfanyl)acetic Acid Moiety as a Versatile Functional Handle for Derivatization

The carboxylic acid functionality coupled with the thioether linker in the target compound provides two orthogonal reactive handles for library synthesis: (i) amide bond formation via the carboxylic acid with primary/secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt), and (ii) oxidation of the thioether to sulfoxide or sulfone to modulate hydrogen-bonding capacity and metabolic stability [1]. A structurally related compound — N-[4-(adamantan-1-yl)phenyl]-2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}acetamide — has been registered in chemical databases (ChemSpider), demonstrating the feasibility of amide derivatization at this position . In contrast, the 7-carboxylic acid analog (CAS 890092-89-4) offers only amide coupling without the thioether oxidation option, while the 7-methyl carboxylate (CAS 890092-78-1) requires an additional hydrolysis step to access the free acid.

synthetic chemistry library synthesis derivatization

High-Value Application Scenarios for 2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid Based on Available Differentiation Evidence


Scaffold-Hopping in CRTH2/DP2 Antagonist Programs to Circumvent Existing Intellectual Property

Pharmaceutical research groups pursuing CRTH2 (DP2) receptor antagonists for asthma, allergic rhinitis, or atopic dermatitis face a patent landscape dominated by thiazole-5-acetic acid and pyrimidine-5-acetic acid chemotypes, as exemplified in WO2007062677A1 [1]. The target compound, with its thiazolo[3,2-a]pyrimidin-5-one core and 7-(methylsulfanyl)acetic acid substituent, represents a structurally distinct core that has not been exemplified in the CRTH2 patent literature. Procurement of this compound enables primary screening in human CRTH2 binding and functional assays (e.g., β-arrestin recruitment, GTPγS binding) to establish whether the thiazolo[3,2-a]pyrimidine scaffold can deliver CRTH2 antagonism while offering freedom-to-operate advantages over the crowded thiazoleacetic acid chemical space.

Exploration of Underexplored AChE Binding Pockets via 7-Position Substitution for Alzheimer's Disease Research

Academic and industrial groups investigating acetylcholinesterase inhibitors for Alzheimer's disease have extensively characterized 6-substituted thiazolo[3,2-a]pyrimidines, with reported IC50 values in the low micromolar range and molecular docking confirming engagement with the peripheral anionic site (PAS) [1][2]. The 7-substitution pattern of the target compound projects the (methylsulfanyl)acetic acid group toward a different region of the AChE active site gorge that remains pharmacologically underexplored. This scenario supports procurement for: (i) comparative AChE/BChE inhibition profiling to assess selectivity shifts between 6- and 7-substituted positional isomers, (ii) co-crystallography or cryo-EM studies to map the binding mode of 7-substituted analogs, and (iii) fragment-based or structure-guided optimization campaigns targeting the catalytic triad region rather than the PAS.

Dual-Handle Derivatization for Focused Compound Library Synthesis in Hit-to-Lead Programs

Medicinal chemistry and chemical biology groups requiring building blocks that maximize synthetic efficiency will benefit from the target compound's two orthogonal reactive handles: a carboxylic acid for amide coupling and a thioether susceptible to oxidation to sulfoxide/sulfone [1]. This dual functionality allows parallel synthesis of two distinct compound sub-libraries from a single scaffold input: (i) amide derivatives using diverse amine building blocks to probe target protein surface interactions, and (ii) sulfoxide/sulfone derivatives to systematically modulate physicochemical properties (polarity, metabolic stability) without altering the core scaffold. The demonstrated existence of amide derivatives such as the N-adamantylphenyl acetamide analog [2] confirms the synthetic feasibility of this approach, reducing technical risk for procurement decisions.

Physicochemical Property Optimization Through Linker Modulation in Carboxylic Acid-Containing Lead Series

Lead optimization programs encountering poor membrane permeability or high plasma protein binding with directly attached carboxylic acid analogs (e.g., 7-carboxylic acid compound CAS 890092-89-4) can utilize the target compound as a linker-extended analog [1]. The -SCH2COOH group increases the topological polar surface area (TPSA) contribution modestly while adding lipophilicity, potentially shifting the molecule into a more favorable permeability-solubility balance. Additionally, the sulfur atom provides a metabolic soft spot that can be systematically exploited: oxidation to sulfoxide/sulfone can be used to dial in metabolic stability, while the thioether itself may undergo S-demethylation as a clearance mechanism. This scenario supports procurement for comparative ADME profiling (PAMPA permeability, microsomal stability, plasma protein binding) against the 7-carboxylic acid analog to quantify the pharmacokinetic differentiation conferred by the thioether linker.

Quote Request

Request a Quote for 2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.